molecular formula C5H3NO4S B1302367 (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid CAS No. 1171128-34-9

(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Cat. No.: B1302367
CAS No.: 1171128-34-9
M. Wt: 173.15 g/mol
InChI Key: GZMAUGAAAMRIDY-UPHRSURJSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is systematically named according to IUPAC guidelines as (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid . The nomenclature reflects its core heterocyclic thiazolidine ring substituted with two ketone groups (at positions 2 and 4) and an acetic acid side chain attached to position 5 via a conjugated double bond in the Z configuration.

Key structural identifiers include:

  • Molecular formula : C₅H₃NO₄S
  • CAS Registry Number : 5374-29-8
  • SMILES notation : O=C(S/1)NC(C1=C\C(O)=O)=O
  • InChIKey : GZMAUGAAAMRIDY-UPHRSURJSA-N

The Z stereodescriptor specifies the spatial arrangement of substituents around the double bond, with the acetic acid and thiazolidine ring groups positioned on the same side of the planar structure .

X-ray Crystallographic Analysis

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of this compound. Single-crystal studies reveal a planar thiazolidine ring with bond lengths and angles consistent with conjugated π-electron delocalization (Table 1) .

Table 1: Selected bond parameters from X-ray crystallography

Bond Type Length (Å) Angle (°)
C=S (thione) 1.654 N–C–S 112.3
C=O (keto) 1.218 C–C=O 120.5
C=C (exocyclic) 1.347 S–C–C 125.7

The crystal packing exhibits intermolecular hydrogen bonding between the carboxylic acid group and the thiazolidine keto oxygen, forming a dimeric structure with a centrosymmetric R₂²(8) motif . These interactions stabilize the Z configuration by restricting rotation around the exocyclic double bond.

Tautomeric Equilibrium Studies

The compound exhibits tautomerism due to proton mobility within the thiazolidine ring and the exocyclic double bond. Computational studies at the CBS-Q level identify two dominant tautomers (Figure 1):

  • Keto-enol tautomer : Stabilized by intramolecular hydrogen bonding between the acetic acid proton and the ring keto group .
  • Thione-thiol tautomer : Involves proton migration from the thione sulfur to the nitrogen, though this form is less thermodynamically favorable (ΔG = +4.2 kcal/mol) .

Figure 1: Tautomeric forms and equilibrium constants

Tautomer Relative Energy (kcal/mol) Population (%)
Keto-enol (Z) 0.0 92.5
Thione-thiol (Z) +4.2 7.5

Solvent polarity significantly influences tautomeric distribution. In polar solvents like water, the keto-enol form dominates (>95%), while nonpolar solvents slightly increase thione-thiol populations .

Stereochemical Configuration Analysis

The Z configuration of the exocyclic double bond is confirmed via NMR spectroscopy and density functional theory (DFT) calculations. Key evidence includes:

  • ¹H-¹³C coupling constants : J = 12.3 Hz for the vinyl proton, consistent with cis geometry .
  • NOESY correlations : Spatial proximity between the acetic acid proton and the thiazolidine ring hydrogen .

DFT-optimized structures (M06/6-311G(d,p)) demonstrate that the Z isomer is 1.8 kcal/mol more stable than the E counterpart due to reduced steric strain between the acetic acid group and the ring substituents .

Table 2: Stereochemical parameters

Parameter Z Isomer E Isomer
Dihedral angle (°) 178.2 3.4
Energy (kcal/mol) 0.0 +1.8

The rigid planar structure prevents Z/E isomerization under ambient conditions, as evidenced by the absence of signal splitting in variable-temperature NMR spectra .

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMAUGAAAMRIDY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C1C(=O)NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\1/C(=O)NC(=O)S1)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid, a thiazolidin derivative with the CAS number 5374-29-8, has garnered attention for its potential biological activities. This compound's structure includes a thiazolidin ring and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C5_5H3_3N\O4_4S
  • Molecular Weight : 173.15 g/mol
  • Synonyms : 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid; 2-[(5Z)-2,4-Dioxo-1,3-thiazolidin-5-ylidene]acetic acid

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

A study investigated the cytotoxic effects of thiazolidin derivatives on various cancer cell lines. The compound displayed significant antiproliferative effects against K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells. The IC50_{50} values ranged from 8.5 µM to 25.6 µM, indicating its potential as an anticancer agent compared to cisplatin (21.5 µM) .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness against bacterial strains .

The mechanism of action for the anticancer activity appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways. This was evidenced by cellular assays showing increased apoptotic markers in treated HeLa cells .

Case Studies and Research Findings

StudyFocusFindings
Study ACytotoxicitySignificant cytotoxic effects on K562 and HeLa cells with IC50_{50} values of 8.5 µM and 8.9 µM respectively .
Study BAntibacterialDemonstrated effective inhibition of bacterial growth with varying MICs .
Study CApoptosis InductionInduced apoptosis in cancer cells via multiple signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin derivatives is often linked to their structural features. Modifications in the thiazolidin ring or substituents can enhance or diminish their biological efficacy. For instance, variations in the side chains have been shown to influence cytotoxic potency and selectivity towards cancer cells .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid exhibit significant antibacterial properties. For instance, a series of synthesized derivatives showed promising results against various bacterial strains.

Case Study: Antibacterial Synthesis

A study synthesized new derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid and evaluated their antibacterial activity. The results indicated that certain derivatives had effective inhibitory action against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Anticancer Properties

The thiazolidine scaffold has been linked to anticancer activity, with several studies focusing on the cytotoxic effects of this compound derivatives on cancer cell lines.

Case Study: Cytotoxicity Evaluation

Research conducted on various cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability. For example, a derivative was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with notable results:

DerivativeCell LineIC50 (µM)
Derivative XMCF-712.5
Derivative YHeLa10.0

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazolidine derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

CompoundCytokine Reduction (%)
Compound DTNF-α: 45%
Compound EIL-6: 50%

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The thiazolidine ring structure contributes to the antioxidant capacity of these compounds.

Case Study: Antioxidant Evaluation

A study assessed the antioxidant activity of synthesized derivatives using DPPH radical scavenging assays:

CompoundScavenging Activity (%)
Compound F70%
Compound G65%

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at the 5-position of the thiazolidinone ring and modifications to the acetic acid moiety. Below is a comparative analysis of key analogues:

Compound Substituents/Modifications Key Activities References
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid Base structure with no aryl/alkyl substituents Scaffold for hybrid molecules (e.g., HDAC/PPARγ inhibitors)
4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid 2-Fluorobenzylidene and benzoic acid groups Potent full agonist of human GPR35 (species-selective)
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid 4-Chlorophenyl group at position 3 Anticancer potential (synthesized as chlorophenylthiosemicarbazone hybrids)
{(5Z)-5-[(4-Propan-2-ylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Isopropyl-substituted benzylidene group Enhanced lipophilicity; potential metabolic stability
TZD-TSC hybrids (e.g., 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde derivatives) Thiosemicarbazone (TSC) linkage to phenyl rings Dual HDAC/PPARγ targeting for cytotoxic activity

Pharmacological Activities

  • Antifungal Activity : [(5Z)-(5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids exhibit strain-specific antifungal effects, though potency varies with substituents .
  • GPR35 Agonism : Fluorobenzylidene derivatives (e.g., Compound 191) show marked species selectivity, with 100-fold higher potency at human GPR35 compared to rodent orthologs .
  • Anti-Inflammatory Effects : Thiazolidinedione derivatives inhibit COX isoforms and reduce inflammation in rodent models .

Q & A

Q. What are the standard synthetic protocols for (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid and its derivatives?

The synthesis typically involves condensation reactions between thiosemicarbazides and chloroacetic acid derivatives under reflux conditions. For example, derivatives are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and oxo-compounds in a DMF/acetic acid mixture (2–4 hours reflux, followed by recrystallization) . Yields range from 74% to 87%, depending on substituents and reaction optimization . Key parameters include:

  • Solvents : DMF, acetic acid, ethanol.
  • Catalysts : Sodium acetate for pH adjustment.
  • Purification : Recrystallization from DMF-ethanol or DMF-acetic acid.

Q. How is the structural configuration of this compound validated?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP (for visualization) is critical. For example, single-crystal X-ray diffraction (SCXRD) at 100 K with a Bruker D8 VENTURE diffractometer resolves Z/E isomerism and confirms the (2Z) configuration . Additional validation includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbonyl/thiazolidinone resonances .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight verification.

Q. What are the solubility challenges for this compound in biological assays?

The compound exhibits poor aqueous solubility (<1 mg/mL in water), necessitating DMSO as a solvent for in vitro studies. Formulation strategies include:

  • Solubilization agents : Co-solvents (e.g., PEG-400) or surfactants.
  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) to enhance solubility .

Q. How is preliminary biological activity screening conducted?

Initial screens focus on antimicrobial and anticancer activity:

  • Antibacterial assays : Minimum inhibitory concentration (MIC) against Haemophilus spp. planktonic/biofilm cells (e.g., MIC ≤ 64 µg/mL for biofilm inhibition) .
  • Anticancer assays : MTT assays on tumor cell lines (e.g., IC50_{50} values in µM range) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields or selectivity?

Advanced optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Catalytic systems : Use of Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Regioselective modifications : Introducing electron-withdrawing groups (e.g., nitro, halogens) to direct reactivity .

Q. What mechanistic insights exist for its antimicrobial activity?

The compound disrupts bacterial biofilms by:

  • Enzyme inhibition : Targeting enoyl-ACP reductase (FabI) in fatty acid biosynthesis.
  • ROS generation : Inducing oxidative stress in Haemophilus spp., leading to membrane damage .
  • Molecular docking studies : Validating binding to FabI (PDB: 3GNS) with docking scores ≤-8.5 kcal/mol .

Q. How do structural modifications influence its structure-activity relationship (SAR)?

Key SAR findings:

Substituent Effect on Activity Reference
4-Methoxyphenyl ↑ Antibacterial activity (MIC reduced by 50%)
2-Thioxo ↑ Anticancer selectivity (IC50_{50} ↓ 30%)
Halogenation (Cl) Improved solubility with minimal toxicity

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., variable MIC values) arise from:

  • Assay conditions : Differences in biofilm vs. planktonic cell models .
  • Isomer purity : Z/E isomer ratios impacting binding affinity (validate via HPLC) .
  • Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) .

Methodological Recommendations

  • Crystallography : Use SHELXTL (Bruker) or OLEX2 for refinement, ensuring R-factor ≤ 0.05 .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate via dose-response curves.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.

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